molecular formula C16H13BrO3S B3481108 Phenacyl 2-(4-bromophenyl)sulfanylacetate

Phenacyl 2-(4-bromophenyl)sulfanylacetate

Cat. No.: B3481108
M. Wt: 365.2 g/mol
InChI Key: GNEXUMQZFNOGPS-UHFFFAOYSA-N
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Description

Phenacyl 2-(4-bromophenyl)sulfanylacetate is an organic compound that features a phenacyl group attached to a 2-(4-bromophenyl)sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacyl 2-(4-bromophenyl)sulfanylacetate can be synthesized through a multi-step process involving the reaction of phenacyl bromide with 4-bromothiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with chloroacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-(4-bromophenyl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Phenacyl 2-(4-bromophenyl)sulfanylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenacyl 2-(4-bromophenyl)sulfanylacetate involves its reactive functional groups. The phenacyl group can act as an electrophile, facilitating nucleophilic attack in various reactions. The sulfanyl group can undergo oxidation or substitution, leading to the formation of different products. These reactions can modulate biological pathways and molecular targets, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Phenacyl 2-(4-bromophenyl)sulfanylacetate can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and industrial applications. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

phenacyl 2-(4-bromophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXUMQZFNOGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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